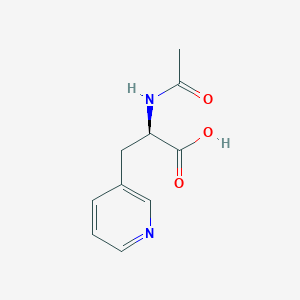
(R)-2-Acetylamino-3-pyridin-3-YL-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Acetylamino-3-pyridin-3-YL-propionic acid is a chiral compound with significant importance in various scientific fields. This compound features a pyridine ring, an acetylamino group, and a propionic acid moiety, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Acetylamino-3-pyridin-3-YL-propionic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyridine ring, which can be derived from commercially available pyridine derivatives.
Acetylation: The acetylation of the amino group is achieved using acetic anhydride under mild conditions.
Formation of Propionic Acid Moiety: The propionic acid moiety is introduced through a series of reactions involving the addition of a propionic acid derivative to the pyridine ring.
Industrial Production Methods
In industrial settings, the production of ®-2-Acetylamino-3-pyridin-3-YL-propionic acid is optimized for large-scale synthesis. This involves:
Catalysis: The use of catalysts to enhance reaction rates and yields.
Purification: Advanced purification techniques such as crystallization and chromatography to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Acetylamino-3-pyridin-3-YL-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acetylamino group to an amino group.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of ®-2-Acetylamino-3-pyridin-3-YL-propionic acid, such as:
Oxides: Formed through oxidation.
Amino Derivatives: Formed through reduction.
Substituted Pyridines: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
®-2-Acetylamino-3-pyridin-3-YL-propionic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of ®-2-Acetylamino-3-pyridin-3-YL-propionic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.
Pathways Involved: It influences biochemical pathways related to metabolism and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Acetylamino-3-pyridin-3-YL-propionic acid: The enantiomer of the compound with different stereochemistry.
2-Acetylamino-3-pyridin-3-YL-propionic acid: The racemic mixture containing both ® and (S) forms.
Uniqueness
®-2-Acetylamino-3-pyridin-3-YL-propionic acid is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties compared to its enantiomer and racemic mixture.
Eigenschaften
Molekularformel |
C10H12N2O3 |
|---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
(2R)-2-acetamido-3-pyridin-3-ylpropanoic acid |
InChI |
InChI=1S/C10H12N2O3/c1-7(13)12-9(10(14)15)5-8-3-2-4-11-6-8/h2-4,6,9H,5H2,1H3,(H,12,13)(H,14,15)/t9-/m1/s1 |
InChI-Schlüssel |
YPRICIIQJIPLOM-SECBINFHSA-N |
Isomerische SMILES |
CC(=O)N[C@H](CC1=CN=CC=C1)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CC1=CN=CC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloropyrido[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B13471450.png)

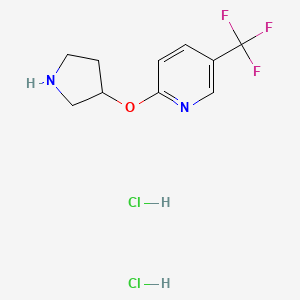
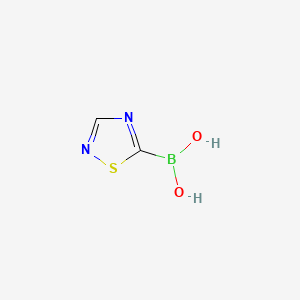
![3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride](/img/structure/B13471481.png)
![3,4,5,6,6A,7-Hexahydro-7-hydroxy-7-(trifluoromethyl)pyrido-[4,3-C]-isoxazole](/img/structure/B13471482.png)

![4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-amine](/img/structure/B13471498.png)
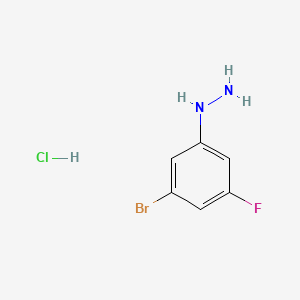
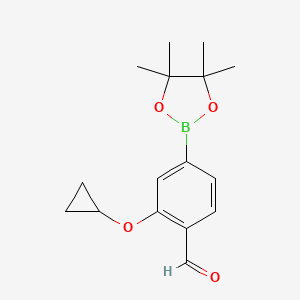
![tert-butyl (2R,4R)-2-(2-aminoethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate](/img/structure/B13471518.png)


![5-[(Dibenzylamino)methyl]piperidin-3-ol](/img/structure/B13471523.png)
